

An In-depth Technical Guide to 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-5-methoxypicolinic acid

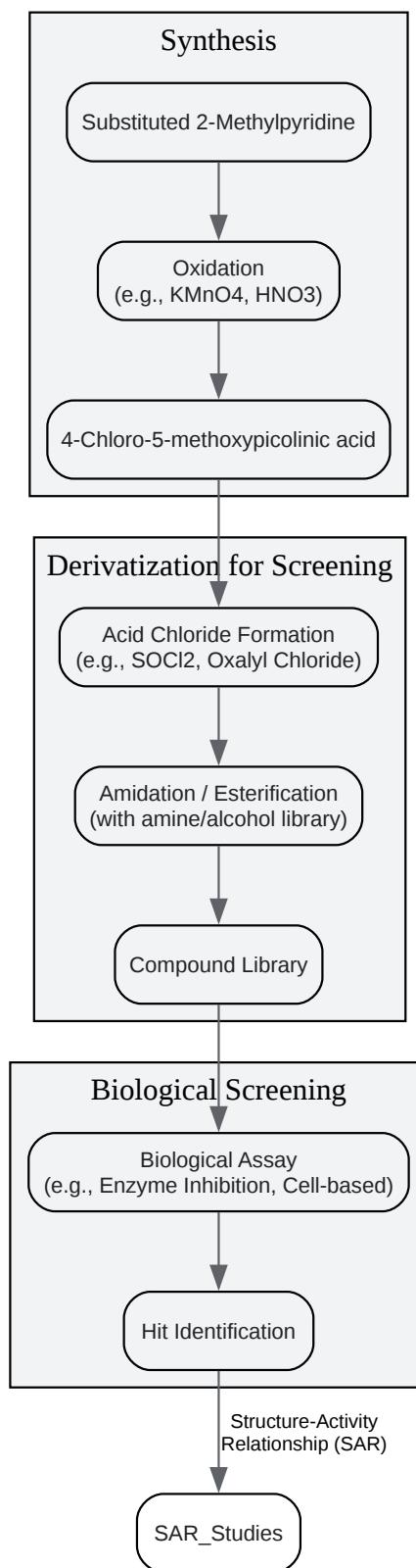
Cat. No.: B173285

[Get Quote](#)

CAS Number: 103878-33-7

This technical guide provides a comprehensive overview of **4-Chloro-5-methoxypicolinic acid**, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data specifically for this compound, this guide also includes general methodologies and contextual information based on the broader class of picolinic acids to provide a framework for its potential synthesis, study, and application.

Chemical and Physical Properties


While extensive experimental data for **4-Chloro-5-methoxypicolinic acid** is not widely published, the following table summarizes its basic chemical properties based on information from chemical suppliers.^[1] Spectroscopic data such as NMR, HPLC, and LC-MS may be available upon request from commercial vendors.^[2]

Property	Value	Source
CAS Number	103878-33-7	[1]
Molecular Formula	C ₇ H ₆ CINO ₃	[1]
Molecular Weight	187.58 g/mol	[1]
SMILES	O=C(O)C1=NC=C(OC)C(Cl)=C1	[1]
MDL Number	MFCD13189004	[1]

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for **4-Chloro-5-methoxypicolinic acid** is not readily available in peer-reviewed literature. However, the synthesis of substituted picolinic acids can generally be approached through the oxidation of the corresponding substituted 2-methylpyridine or through functional group interconversion on the pyridine ring. Below is a generalized, hypothetical workflow for the synthesis of a substituted picolinic acid, which could be adapted for **4-Chloro-5-methoxypicolinic acid**.

General Experimental Workflow for Synthesis and Derivatization

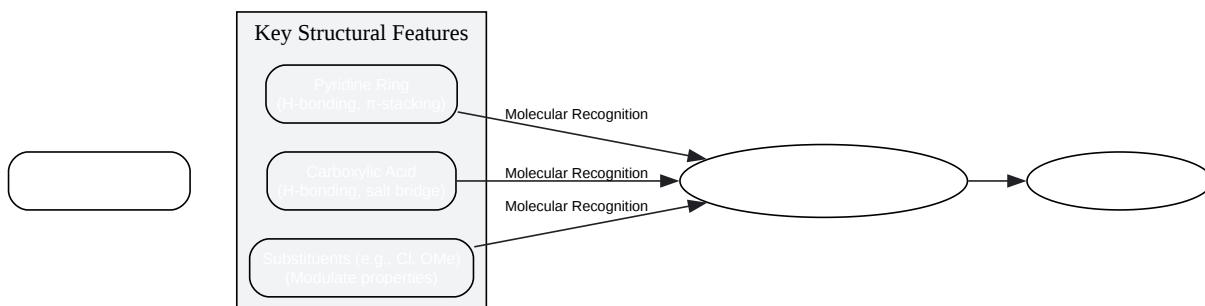
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, derivatization, and screening of picolinic acid derivatives.

General Protocol for the Oxidation of a Substituted 2-Methylpyridine

This protocol is a generalized procedure and has not been specifically validated for **4-Chloro-5-methoxypicolinic acid**.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting substituted 2-methylpyridine in an appropriate solvent (e.g., water or a pyridine/water mixture).
- Oxidation: Slowly add an oxidizing agent, such as potassium permanganate ($KMnO_4$), in portions to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.
- Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Work-up: Once the reaction is complete, cool the mixture and quench any excess oxidizing agent (e.g., with a small amount of ethanol). Filter the mixture to remove the manganese dioxide byproduct.
- Isolation and Purification: Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the picolinic acid. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system.


Biological Activity and Potential Applications

While there is no specific biological activity reported for **4-Chloro-5-methoxypicolinic acid**, the picolinic acid scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.^[3]

Picolinic acid and its derivatives have been investigated for a wide range of therapeutic applications, including as:

- Enzyme Inhibitors: The pyridine ring and the carboxylic acid functional group can interact with the active sites of various enzymes.[4][5]
- Anticancer Agents: Some picolinic acid derivatives have shown potential in cancer therapy. For instance, a complex molecule containing a 4-methoxypyridine-2-carboxylic acid moiety has been identified as an inhibitor of the monocarboxylate transporter 4 (MCT4), which is involved in cancer cell metabolism.[6]
- Antimicrobial Agents: Certain derivatives have demonstrated antibacterial and antifungal properties.[7][8]
- Herbicides: Substituted picolinic acids have been developed as synthetic auxin herbicides.

The logical relationship for the therapeutic potential of picolinic acid derivatives can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Logical relationship of the picolinic acid scaffold to biological activity.

Conclusion

4-Chloro-5-methoxypicolinic acid is a chemical compound with potential applications in drug discovery and materials science, stemming from the established importance of the picolinic acid scaffold. While specific data on its synthesis and biological activity are scarce in the public

domain, this guide provides a framework for its investigation based on general principles of picolinic acid chemistry. Further research is warranted to fully elucidate the properties and potential applications of this particular molecule. Researchers are encouraged to consult commercial suppliers for analytical data and to adapt general synthetic methodologies for its preparation and subsequent study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. appchemical.com [appchemical.com]
- 2. 103878-33-7|4-Chloro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(aryl amino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(aryl amino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-5-methoxypicolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173285#4-chloro-5-methoxypicolinic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com